Viscoat is synthesized through the combination of sodium hyaluronate and chondroitin sulfate. Sodium hyaluronate is a naturally occurring polysaccharide found in connective tissues, while chondroitin sulfate is derived from cartilage, often sourced from shark fin cartilage. The synthesis process involves purifying these compounds to ensure their efficacy and safety for ocular use. The resulting product exhibits unique viscoelastic properties that are crucial for its function in surgical settings .
In the context of ophthalmic surgery, Viscoat does not undergo significant chemical reactions but rather acts as a physical barrier and lubricant. Its role is primarily mechanical—maintaining space within the anterior chamber and protecting ocular tissues from damage during surgical manipulation.
Viscoat functions by creating a stable environment within the anterior chamber of the eye during surgical procedures. Its viscoelastic properties allow it to retain shape under low shear stress while enabling smooth movement of surgical instruments.
Viscoat exhibits several key physical and chemical properties that make it suitable for ophthalmic applications:
Viscoat is primarily used in ophthalmic surgeries such as:
Its unique properties make it an essential tool in modern ophthalmic surgical practices, providing both mechanical support and protection to sensitive ocular tissues throughout various procedures .
Viscoat® (Alcon Laboratories), a dispersive ophthalmic viscosurgical device (OVD), represents a cornerstone of modern ocular surgery. It combines sodium hyaluronate (3%) and chondroitin sulfate (4%) to create a viscoelastic material engineered for intraocular tissue protection and space maintenance during cataract and vitreoretinal procedures [5] [9]. Unlike cohesive OVDs, Viscoat excels in endothelial adherence and compartmentalization, leveraging unique rheological properties to minimize surgical trauma. Its development marked a significant evolution from early single-component OVDs, addressing unmet needs in corneal endothelial protection during high-energy phacoemulsification [2] [8].
The genesis of OVDs traces to 1934, when Karl Meyer and John Palmer isolated hyaluronic acid from bovine vitreous [1] [5]. Endre Balazs later purified hyaluronic acid from rooster combs (1950s), proposing its use as a vitreous substitute [1] [4]. The 1970s witnessed pivotal advances:
The 1983 FDA approval of Healon catalyzed OVD standardization. Viscoat, introduced in the mid-1980s, pioneered the dispersive category by integrating chondroitin sulfate—a molecule native to the corneal stroma—to enhance endothelial adhesion [5] [9]. The International Organization for Standardization (ISO) subsequently formalized OVD safety and performance criteria, distinguishing cohesive, dispersive, and viscoadaptive classes [1] [4].
Table 1: Key Milestones in OVD Development
Year | Development | Significance |
---|---|---|
1934 | Isolation of hyaluronic acid (Meyer & Palmer) | Identified foundational viscoelastic polymer |
1958 | Balazs’s vitreous substitution concept | Proposed ophthalmic applications of hyaluronate |
1979 | Healon® commercialization | First FDA-approved sodium hyaluronate OVD |
1983 | Viscoat® introduction | First dispersive OVD with chondroitin sulfate |
2000 | ISO OVD standards | Established safety/performance benchmarks |
Table 2: Classification of Major OVD Types
OVD Type | Composition | Key Examples |
---|---|---|
Cohesive | High-MW sodium hyaluronate | Healon®, Provisc® |
Dispersive | NaHa + chondroitin sulfate | Viscoat®, Ocucoat® |
Viscoadaptive | Ultra-high concentration NaHa | Healon5® |
Viscous dispersive | Hybrid NaHa/chondroitin sulfate | DisCoVisc® |
Chemical Architecture
Viscoat’s efficacy stems from synergistic polymers:
This dual-component design achieves:
Rheological Behavior
Viscoat exhibits:
Table 3: Molecular Properties of Viscoat Components
Component | Molecular Weight | Concentration | Biological Source |
---|---|---|---|
Sodium hyaluronate | >500,000 Da | 3% | Bacterial fermentation |
Chondroitin sulfate | 22,500 Da | 4% | Shark fin cartilage |
Table 4: Charge Characteristics of Viscoat vs. Other OVDs
OVD Type | Net Negative Charge | Endothelial Adhesion Strength |
---|---|---|
Viscoat® | Triple (CS + NaHa) | High (3× Healon®) [10] |
NaHa-only OVDs | Single | Moderate |
HPMC-based OVDs | Neutral/low | Low |
Anterior Segment Applications
Cataract Surgery
Table 5: Viscoat Utilization in Cataract Surgery Steps
Surgical Step | Function of Viscoat® | Advantage over Cohesive OVDs |
---|---|---|
Capsulorhexis | Stabilizes capsule; prevents tears | Superior coating of lens surface |
Phacoemulsification | Endothelial protection from ultrasound | 95% retention under high flow [10] |
IOL implantation | Lubricates injector cartridges | Prevents IOL scratching |
OVD removal | Requires active aspiration | Residual OVD rare if meticulously removed |
Corneal Transplantation
Posterior Segment Applications
Hybrid Techniques
Table 6: Viscoat Retention vs. Other OVDs in Simulated Phacoemulsification
OVD | % Retention at 60 mL/min Flow | % Endothelial Protection (in vitro) |
---|---|---|
Viscoat® | 95% | 92% [9] |
Healon® | 30% | 68% |
Healon5® | 85% | 79% |
DisCoVisc® | 90% | 88% |
Concluding Remarks
Viscoat remains indispensable in ophthalmic surgery due to its unique dispersive rheology and chondroitin sulfate–enhanced endothelial protection. As surgical techniques evolve toward smaller incisions and higher-energy devices, its role in tissue shielding and compartmentalization continues to expand. Future innovations may refine its pseudoplastic profile, but its core chemical design endures as a benchmark for dispersive OVD efficacy.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5